molecular formula C13H9NO5 B099920 4-Nitrophenyl salicylate CAS No. 17374-48-0

4-Nitrophenyl salicylate

Cat. No. B099920
CAS RN: 17374-48-0
M. Wt: 259.21 g/mol
InChI Key: XSTIAAYONYIWGB-UHFFFAOYSA-N
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Description

4-Nitrophenyl salicylate is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to compounds that exhibit biological activity and can form complexes with metals, which can be used as catalysts or in material science.

Synthesis Analysis

The synthesis of compounds related to 4-nitrophenyl salicylate involves the reaction of 4-nitrobenzaldehyde with other reagents. For instance, a pyranopyrazole derivative, which is an active biological compound, was synthesized by reacting 4-nitrobenzaldehyde with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This derivative was then reacted with salicylaldehyde and MnCl2.4H2O to afford a nanostructured Schiff base complex . Additionally, 4-nitrophenylacetic acid undergoes redox-type dimerization in aqueous methanolic alkali to form dimeric redox products .

Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrophenyl salicylate has been characterized using various techniques. For example, the Schiff base complex mentioned earlier was characterized by FT-IR, XRD, TGA, DTG, and SEM . Crystals of salicylaldehyde 4-nitrophenylhydrazone exhibit a planar structure with intermolecular hydrogen bonding . A new monoclinic form of 4-nitrophenylacetic acid was found to differ in molecular conformation and intermolecular contacts compared to the known orthorhombic form .

Chemical Reactions Analysis

4-Nitrophenyl salicylate undergoes interesting chemical reactions. In basic solution, 4-nitrophenylacetate ion undergoes dimerization . Kinetic and theoretical studies have been conducted on the alkaline ethanolysis of 4-nitrophenyl salicylate, revealing the effect of alkali metal ions on reactivity and mechanism . The reaction of 4-nitrophenylazide with enamines led to the formation of a mixture of cycloadducts and rearrangement products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenyl salicylate derivatives have been studied. Alkaline-earth metal salts of 4-nitrophenylacetic acid have been synthesized, and their crystal structure, spectral characteristics, and thermal properties reported . The antimicrobial activity and cytotoxicity of novel derivatives of nitro-substituted salicylic acids have been evaluated, showing promising activity against Mycobacterium tuberculosis and Staphylococcus species . Square-planar Ni(II) and Pd(II) complexes with different coordination modes of salicylaldehyde (4)-phenylthiosemicarbazone have been synthesized, and their molecular and crystal structures determined .

Scientific Research Applications

  • Field: Medicinal Chemistry

    • Application : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules .
    • Method : The use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . A comparative study of PNP activated esters and the commonly utilised 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions was conducted .
    • Results : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favourable acylation kinetics .
  • Field: Nanotechnology

    • Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
    • Method : Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents .
    • Results : The review elucidates different aspects of model catalytic reduction related to thermodynamics parameters .
  • Field: Environmental Science

    • Application : 4-Nitrophenol is used in the synthesis of fungicides .
    • Method : The specific method of synthesis can vary, but it generally involves the reaction of 4-Nitrophenol with other compounds to form a fungicide .
    • Results : The resulting fungicides are used in agriculture to protect crops from fungal diseases .
  • Field: Biochemistry

    • Application : In peptide synthesis, carboxylate ester derivatives of 4-nitrophenol may serve as activated components for construction of amide moieties .
    • Method : This involves the reaction of 4-Nitrophenol with carboxylic acids to form activated esters, which can then be used in peptide synthesis .
    • Results : This method allows for the efficient synthesis of peptides, which are important in biological research and drug development .
  • Field: Analytical Chemistry

    • Application : 4-Nitrophenol can be used as a pH indicator .
    • Method : A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 . This color-changing property makes this compound useful as a pH indicator.
    • Results : The yellow color of the 4-nitrophenolate form is due to a maximum of absorbance at 405 nm .
  • Field: Organic Chemistry

    • Application : 4-Nitrophenol is an intermediate in the synthesis of paracetamol .
    • Method : It is reduced to 4-aminophenol, then acetylated with acetic anhydride .
    • Results : The resulting compound, paracetamol, is a widely used over-the-counter pain reliever and fever reducer .
  • Field: Environmental Chemistry

    • Application : 4-Nitrophenol is used in the synthesis of fungicides .
    • Method : The specific method of synthesis can vary, but it generally involves the reaction of 4-Nitrophenol with other compounds to form a fungicide .
    • Results : The resulting fungicides are used in agriculture to protect crops from fungal diseases .
  • Field: Electrochemistry

    • Application : 4-Nitrophenol can be transformed into 4-aminophenol through an electrochemical method .
    • Method : This involves the reduction of 4-Nitrophenol in an electrochemical cell .
    • Results : The resulting 4-aminophenol is a useful compound in various chemical syntheses .
  • Field: Nanotechnology

    • Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
    • Method : Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents .
    • Results : The review elucidates different aspects of model catalytic reduction related to thermodynamics parameters .
  • Field: Green Chemistry

    • Application : Green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .
    • Method : This involves the synthesis of metal nanoparticles using environmentally friendly methods, and their use as catalysts in the reduction of 4-nitrophenol .
    • Results : This method results in the efficient reduction of 4-nitrophenol with virtually no undesired by-products .
  • Field: Organic Chemistry

    • Application : 4-Nitrophenol is used as the precursor for the preparation of phenetidine and acetophenetidine .
    • Method : This involves the reaction of 4-Nitrophenol with other compounds to form phenetidine and acetophenetidine .
    • Results : Phenetidine and acetophenetidine are useful compounds in various chemical syntheses .
  • Field: Biochemistry

    • Application : In peptide synthesis, carboxylate ester derivatives of 4-nitrophenol may serve as activated components for construction of amide moieties .
    • Method : This involves the reaction of 4-Nitrophenol with carboxylic acids to form activated esters, which can then be used in peptide synthesis .
    • Results : This method allows for the efficient synthesis of peptides, which are important in biological research and drug development .

Safety And Hazards

While specific safety and hazard information for 4-Nitrophenyl salicylate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions of 4-Nitrophenyl salicylate research could involve its use in the development of nanostructured materials, given its role in the catalytic reduction of 4-nitrophenol . Additionally, its use in the selective N-terminal acylation of peptides and proteins suggests potential applications in chemical biology and biopharmaceuticals .

properties

IUPAC Name

(4-nitrophenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)14(17)18/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTIAAYONYIWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342039
Record name 4-Nitrophenyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl salicylate

CAS RN

17374-48-0
Record name 4-Nitrophenyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl Salicylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
IH Um, JA Seo, M Mishima - Chemistry–A European Journal, 2011 - Wiley Online Library
… To examine the role of alkali metal ions for a C=O ester system, we have investigated the reaction of 4-nitrophenyl salicylate (7) with EtOM (M=K, Na, Li) in anhydrous ethanol at 25.08C […
KY Bezsoudnova, AK Yatsimirsky - Reaction Kinetics and Catalysis Letters, 1997 - Springer
… This paper describes the CD effects on the Smiles rearrangement of 4nitrophenyl salicylate (1), Scheme 1, which is an intra-molecular S~Ar reaction [15]. We chose the intramolecular …
Number of citations: 5 link.springer.com
서진아 - 2010 - dspace.ewha.ac.kr
… The reaction of 4-nitrophenyl salicylate (2a) with … of 4-Nitrophenyl Salicylate with Alkali Metal Ethoxides Pseudo-first-order rate constant (kobsd) for reactions of 4-nitrophenyl salicylate (…
Number of citations: 0 dspace.ewha.ac.kr
SI Kim, MY Kim, IH Um - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
… One might expect that M+ ions catalyze the reaction of 4nitrophenyl salicylate (4) with EtOM through the cyclic complex 4M, which could increase the electrophilicity of the reaction center…
Number of citations: 2 koreascience.kr
BT Tozer, S Smiles - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… The rearrangement of 4-nitrophenyl salicylate and the esters 1, 2, 3 and 4 was effected by boiling N-sodium hydroxide (1-25 mols.) (1.25 hrs.). In most cases a sparingly soluble sodium …
Number of citations: 4 pubs.rsc.org
AU Moozyckine, DM Davies - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
… Rate constants for the hydrolysis of the 4-nitrophenyl esters of benzoate and ortho-methoxybenzoate are considerably less than that of 4-nitrophenyl salicylate, 1 which, notwithstanding …
Number of citations: 7 pubs.rsc.org
Y Fang, F Liu, Y Shi, T Yang, Y Xin, Z Gu… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… Then, we also used 4-nitrophenyl benzoate analogies (4-nitrophenyl anthranilate and 4-nitrophenyl salicylate) as substrates and found that all chimeras did not hydrolyze these two …
Number of citations: 1 www.ncbi.nlm.nih.gov
HJ Im, J Lee, MY Kim, IH Um - Bulletin of the Korean Chemical …, 2014 - koreascience.kr
Pseudo-first-order rate constants ($ k_ {obsd} $) have been measured spectrophotometrically for the nucleophilic substitution reaction of Y-substituted-phenyl picolinates (7a-f) with …
Number of citations: 1 koreascience.kr
SI Kim, HJ Cho, IH Um - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
… On the contrary, we have reported that M+ ions strongly inhibit the reaction of 4-nitrophenyl salicylate (4) with EtOM in anhydrous ethanol, eg, the k obsd value decreases as the …
Number of citations: 4 koreascience.kr
SH Jeon, JH Yoon, MY Kim, IH Um - Bulletin of the Korean …, 2014 - koreascience.kr
… We have also reported that M+ ions strongly inhibit the reaction of 4-nitrophenyl salicylate (3) with EtOM in anhydrous ethanol (eg, kobsd decreases as the concentration of M+ ions …
Number of citations: 1 koreascience.kr

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